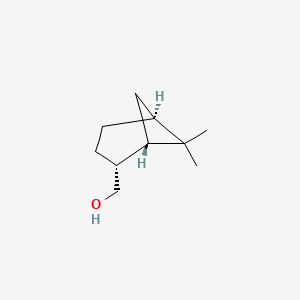

(1S-(1alpha,2beta,5alpha))-6,6-Dimethylbicyclo(3.1.1)heptane-2-methanol

Description

Contextualization of Monoterpenoids within Organic Chemistry and Natural Product Discovery

Monoterpenoids are a class of naturally occurring organic compounds derived from two isoprene (B109036) units, giving them a C10 skeleton. wikipedia.org They represent a significant and diverse group of secondary metabolites found throughout the plant kingdom, particularly in essential oils. wikipedia.orgnih.gov In the realm of organic chemistry, monoterpenoids are fascinating subjects due to their often complex, cyclic structures and the presence of various functional groups, such as alcohols, aldehydes, and ketones. washington.edu Their biosynthesis in plants occurs through two primary pathways: the mevalonic acid (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. wikipedia.org

The discovery and study of monoterpenoids have been integral to the advancement of natural product chemistry. These compounds are not only responsible for the characteristic fragrances of many plants but also exhibit a wide array of biological activities. nih.govmdpi.com This has led to their extensive use in the pharmaceutical, cosmetic, agricultural, and food industries. wikipedia.org For instance, compounds like menthol (B31143) and camphor (B46023) are well-known for their applications in consumer products and traditional medicine. wikipedia.org The structural diversity of monoterpenoids, which can be acyclic, monocyclic, or bicyclic, provides a rich field for chemical synthesis and modification. wikipedia.orgwashington.edu

The Significance of Chiral Monoterpenoid Structures in Academic Research

A crucial aspect of many monoterpenoid structures is their chirality, meaning they exist as non-superimposable mirror images known as enantiomers. wikipedia.org This stereochemical feature is of paramount importance in academic research, particularly in the field of stereoselective synthesis. researchgate.net Chiral monoterpenoids, often readily available from the "chiral pool" of natural products, serve as valuable starting materials for the synthesis of other complex, optically active molecules. ukri.org

The inherent chirality of these compounds makes them excellent chiral auxiliaries and ligands in asymmetric catalysis. researchgate.netmdpi.com By incorporating a chiral monoterpene fragment into a reaction, chemists can influence the stereochemical outcome, leading to the preferential formation of one enantiomer over the other. This is a critical capability in the synthesis of pharmaceuticals, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful. The development of chiral catalysts derived from monoterpenes like camphor and borneol has been a significant area of research. researchgate.net

Overview of (-)-cis-Myrtanol as a Subject of Advanced Chemical Inquiry

Among the vast array of bicyclic monoterpenoid alcohols, (-)-cis-Myrtanol has emerged as a compound of significant interest for advanced chemical inquiry. mdpi.com Its structure, characterized by a bicyclo[3.1.1]heptane framework, presents a unique and rigid scaffold that is attractive for synthetic and medicinal chemistry studies. smolecule.comnih.gov The specific stereochemistry, denoted by "(-)-cis-," adds to its complexity and potential as a chiral building block.

Research into (-)-cis-Myrtanol encompasses its synthesis, chemical transformations, and biological activities. Several synthetic routes have been developed, often starting from other naturally abundant monoterpenes like (-)-β-pinene. prepchem.comresearchgate.net These syntheses often require careful control of stereochemistry to obtain the desired isomer. prepchem.com Furthermore, the hydroxyl group of (-)-cis-Myrtanol can be chemically modified to create a variety of derivatives with potentially enhanced or novel properties. smolecule.com Investigations into its biological properties have revealed potential antimicrobial activities, making it a candidate for further study in the development of new therapeutic agents. mdpi.comresearchgate.net

Physicochemical Properties of (-)-cis-Myrtanol

| Property | Value |

|---|---|

| Molecular Formula | C10H18O |

| Molar Mass | 154.25 g/mol |

| IUPAC Name | [(1S,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol |

| Boiling Point | 127 °C at 22 mm Hg |

| Density | 0.977 g/mL at 20 °C |

| CAS Number | 51152-12-6 |

Sources: smolecule.comnih.govchemicalbook.com

Interactive Data Table: Properties of (-)-cis-Myrtanol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H18O | smolecule.com |

| Molar Mass | 154.25 g/mol | smolecule.comnih.gov |

| IUPAC Name | [(1S,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol | smolecule.com |

| Boiling Point | 127 °C at 22 mm Hg | chemicalbook.com |

| Density | 0.977 g/mL at 20 °C | chemicalbook.com |

Properties

CAS No. |

51152-12-6 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

[(1S,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol |

InChI |

InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8+,9-/m0/s1 |

InChI Key |

LDWAIHWGMRVEFR-YIZRAAEISA-N |

Isomeric SMILES |

CC1([C@@H]2CC[C@H]([C@@H]1C2)CO)C |

Canonical SMILES |

CC1(C2CCC(C1C2)CO)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Research

Advanced Chromatographic and Spectroscopic Approaches for Natural Product Profiling

The identification and quantification of (-)-cis-Myrtanol within complex plant extracts rely heavily on advanced analytical techniques that can separate and identify individual components with high precision.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and definitive method for analyzing the components of essential oils and other volatile extracts. sciencepg.comcore.ac.uk In this technique, the volatile mixture is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a long capillary column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint for identification.

The studies on Sedum ewersii, Picralima nitida, Paeonia clusii, and Artemisia dracunculus all utilized GC-MS to identify (-)-cis-Myrtanol and quantify its relative percentage in the extracts. mdpi.comsciencepublishinggroup.comnih.govcore.ac.uk

Table 2: GC-MS Analysis Data for (-)-cis-Myrtanol in Plant Extracts

| Plant Species | Extract Type | Retention Time (min) | Percentage Composition (%) | Reference(s) |

|---|---|---|---|---|

| Picralima nitida | Ethanolic Stem Bark | 11.536 | 5.57 | sciencepublishinggroup.com |

For exceptionally complex mixtures of volatile compounds, such as those found in many plant extracts, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. nih.govcopernicus.org

GCxGC employs two different capillary columns connected in series via a modulator. copernicus.org The first, longer column typically separates compounds based on their volatility. copernicus.org The modulator then traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column, which has a different stationary phase (e.g., more polar). copernicus.org This second separation occurs very quickly, providing an orthogonal separation based on a different chemical property, such as polarity. copernicus.org

The result is a two-dimensional chromatogram where compounds are plotted across two retention time axes. This greatly increases peak capacity and resolution, allowing for the separation of compounds that would co-elute in a single-column system. copernicus.orgnih.govacs.org When coupled with a high-speed mass spectrometer like a time-of-flight (TOF-MS) detector, GCxGC-MS becomes a powerful tool for the detailed profiling of trace volatile compounds in complex natural products. nih.govnih.govacs.org This advanced technique is ideal for resolving the individual components, including isomers like (-)-cis-Myrtanol, within intricate essential oil matrices. nih.gov

Biosynthesis and Metabolic Pathways

Enzymatic Pathways Leading to Pinane-Type Monoterpenoids

All terpenoids, including pinane-type monoterpenoids, originate from the five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). academicjournals.orgmdpi.com Plants and many microbes utilize two primary pathways to synthesize these precursors: the mevalonate (B85504) (MVA) pathway, which is typically active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. academicjournals.orgnih.gov

The key steps in these pathways are:

MVA Pathway: Starts with the condensation of acetyl-CoA molecules to eventually form IPP. nih.gov

MEP Pathway: Begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to produce IPP and DMAPP. academicjournals.org

Once formed, one molecule of DMAPP and one molecule of IPP are condensed by the enzyme geranyl diphosphate synthase (GPPS) to yield the C10 compound geranyl diphosphate (GPP). mdpi.com GPP is the universal linear precursor for all monoterpenes. mdpi.comnih.gov

The cyclization of GPP is a critical step catalyzed by a class of enzymes known as monoterpene synthases (TPSs). mdpi.com To form the bicyclic pinane (B1207555) skeleton, GPP first isomerizes to linalyl diphosphate (LDP). researchgate.net The subsequent cyclization of the LDP intermediate, catalyzed by specific pinene synthases, leads to the formation of either (+)- or (-)-α-pinene and β-pinene. researchgate.netcardiff.ac.uk These pinenes are the immediate carbocyclic precursors to the more functionalized pinane derivatives like myrtanol (B1616370).

Precursor Involvement in Biosynthetic Routes (e.g., from β-Pinene)

(-)-cis-Myrtanol is a functionalized derivative of the pinane skeleton, and its direct precursor is β-pinene. The conversion of β-pinene to myrtanol involves the addition of water across the double bond. While detailed enzymatic pathways for this specific conversion in plants are not fully elucidated, the transformation is well-established in chemical synthesis and is observed in metabolic processes of certain organisms. researchgate.net

A common laboratory synthesis that mimics a potential biological hydration mechanism is the hydroboration-oxidation of β-pinene. prepchem.com This two-step chemical process achieves the anti-Markovnikov addition of water, yielding cis-myrtanol (B97129) with high selectivity. prepchem.com For instance, the hydroboration of (-)-β-pinene followed by oxidation with hydrogen peroxide in a basic solution produces (-)-cis-myrtanol. prepchem.comresearchgate.net

In nature, myrtanol isomers are found as metabolites of pinenes. For example, trans-myrtanol has been identified as a metabolic product of β-pinene in the mountain pine beetle (Dendroctonus ponderosae). pnas.org Similarly, myrtenol (B1201748), a closely related alcohol, is formed from the allylic oxidation of both α- and β-pinene by various basidiomycete fungi. scispace.com These transformations highlight β-pinene's role as a direct and crucial precursor in the formation of myrtanol and related compounds in biological systems.

Biotransformations of Myrtanol Isomers by Microorganisms (e.g., Aspergillus tamarii, Glomerella cingulata)

Microbial biotransformation serves as a powerful tool for producing functionalized terpenoids that are difficult to synthesize chemically. Various fungi have been shown to metabolize pinane-type monoterpenoids, including myrtanol isomers, through highly specific enzymatic reactions. dergipark.org.trmdpi.comnih.gov

The fungi Glomerella cingulata and Aspergillus tamarii are notable for their ability to transform myrtanol and its structural relatives. dergipark.org.trfao.org These biotransformations typically involve hydroxylation and, in some cases, ring-opening reactions, yielding novel or more valuable compounds. dergipark.org.trresearchgate.net G. cingulata, a plant pathogenic fungus, has been specifically investigated for its metabolism of both (-)-cis-myrtanol and (+)-trans-myrtanol. fao.orgresearchgate.netusp.br The fungus Aspergillus tamarii has been utilized in the biotransformation of various terpenoids and steroids, demonstrating a broad enzymatic capacity for modifying complex molecules. dergipark.org.trnih.govresearchgate.netnih.gov

Microbial enzymes, particularly monooxygenases, are capable of introducing hydroxyl groups at specific positions on the terpenoid skeleton, a process known as hydroxylation. nih.govnih.gov This functionalization increases the polarity of the molecule and can be a prelude to further metabolic steps.

In a study on the biotransformation of myrtanol diastereoisomers by Glomerella cingulata, the fungus was found to convert (-)-cis-myrtanol into several hydroxylated products. researchgate.net The primary metabolites identified were (3S)-3-hydroxy-cis-myrtanol, (4R)-4-hydroxy-cis-myrtanol, and 5-hydroxy-cis-myrtanol, demonstrating the regioselectivity of the fungal enzymes. researchgate.net

Ring-opening reactions represent a more drastic transformation, where the bicyclic pinane structure is cleaved. The fungus Aspergillus tamarii MRC 72400 was shown to catalyze the ring-opening of (-)-myrtenol (B191924), a compound structurally similar to myrtanol. dergipark.org.tr The incubation of (-)-myrtenol with A. tamarii resulted in the formation of (-)-p-menth-1-en-7,8-diol, where the cyclobutane (B1203170) ring of the pinane structure was cleaved. dergipark.org.tr

Table 1: Microbial Biotransformation of Pinane-Type Monoterpenoids

| Microorganism | Substrate | Major Product(s) | Reaction Type | Reference |

|---|---|---|---|---|

| Glomerella cingulata | (-)-cis-Myrtanol | (3S)-3-hydroxy-cis-myrtanol, (4R)-4-hydroxy-cis-myrtanol, 5-hydroxy-cis-myrtanol | Hydroxylation | researchgate.net |

| Aspergillus tamarii MRC 72400 | (-)-Myrtenol | (-)-p-menth-1-en-7,8-diol | Ring-Opening | dergipark.org.tr |

| Aspergillus niger | (-)-Nopol | 7-hydroxymethyl-1-p-menthen-8-ol | Ring-Opening | dergipark.org.tr |

| Basidiomycetes (e.g., Ganoderma applanatum) | β-Pinene | Myrtenol, trans-Pinocarveol | Allylic Oxidation | scispace.com |

A hallmark of enzymatic reactions is their high degree of stereoselectivity, an attribute of significant value in the synthesis of complex chiral molecules like terpenoids. acs.orguni-hannover.de Enzymes can distinguish between enantiomers of a substrate and catalyze reactions that produce a specific stereoisomer of the product. acs.org This precision is often difficult to achieve with conventional chemical methods. oup.com

The biotransformation of myrtanol isomers by Glomerella cingulata exemplifies this principle. The fungus hydroxylates (-)-cis-myrtanol to produce hydroxylated derivatives with specific, defined stereochemistry, such as (3S)-3-hydroxy-cis-myrtanol and (4R)-4-hydroxy-cis-myrtanol. researchgate.net This outcome indicates that the fungal hydroxylases are not only regioselective (targeting specific carbon atoms) but also stereoselective, controlling the spatial orientation of the newly introduced functional group.

This stereocontrol is fundamental to terpenoid metabolism. The initial cyclization of the achiral precursor GPP into chiral pinenes is a highly stereoselective process governed by terpene synthase enzymes. researchgate.net Subsequent functionalizations, such as the hydroxylations and ring-openings catalyzed by microbial enzymes, continue this pattern of stereochemical fidelity, ensuring the production of specific, biologically active compounds. acs.orgoup.com

Synthetic Methodologies and Chemical Derivatization

Total Synthesis Approaches

The synthesis of (-)-cis-Myrtanol is predominantly accomplished through the chemical transformation of more readily available natural products like myrtenal (B1677600), myrtenone, and β-pinene. These methods leverage common organic reactions to achieve the desired stereochemistry and functional group.

Hydrogenation of Myrtenal

A prevalent method for synthesizing (-)-cis-Myrtanol is through the hydrogenation of myrtenal. This process typically involves the use of a palladium on carbon (Pd/C) catalyst under mild conditions. smolecule.com The hydrogenation selectively reduces the aldehyde group of myrtenal to a primary alcohol, yielding cis-myrtanol (B97129). The stereoselectivity of this reaction is crucial, favoring the formation of the cis isomer. Research has also explored the use of ruthenium catalysts for the hydrogenation of unsaturated aldehydes like myrtenal. researchgate.net

Table 1: Catalysts in Myrtenal Hydrogenation

| Catalyst | Substrate | Product | Significance |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Myrtenal | (-)-cis-Myrtanol | A common and effective method for selective aldehyde reduction. smolecule.com |

Reduction of Myrtenone

Another synthetic route to (-)-cis-Myrtanol involves the reduction of the corresponding ketone, myrtenone. smolecule.com This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) in inert solvents like tetrahydrofuran (B95107) or diethyl ether. smolecule.com These hydride reagents donate a hydride ion to the carbonyl carbon of myrtenone, which, after an aqueous workup, results in the formation of the secondary alcohol, myrtanol (B1616370). The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and reaction conditions.

Grignard Reactions in Myrtanol Synthesis

Grignard reactions offer a versatile, albeit less direct, approach to synthesizing myrtanol derivatives. smolecule.com While not a primary method for the direct synthesis of (-)-cis-Myrtanol from a simple precursor, Grignard reagents can be employed in multi-step syntheses. For instance, a Grignard reagent could react with a suitable electrophile to construct the carbon skeleton of myrtanol, followed by functional group manipulations to yield the final product. The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl group, forming a new carbon-carbon bond. organic-chemistry.orgpressbooks.pub

Hydroboration-Oxidation of β-Pinene

A widely utilized and efficient method for the synthesis of (-)-cis-Myrtanol is the hydroboration-oxidation of (-)-β-pinene. prepchem.comresearchgate.net This two-step process begins with the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) or borane-1,4-thioxane, across the double bond of β-pinene. prepchem.comacs.org This addition is stereospecific, with the boron atom adding to the less sterically hindered carbon atom from the less hindered face of the molecule, resulting in an organoborane intermediate. Subsequent oxidation of this intermediate with hydrogen peroxide (H₂O₂) in the presence of a base, like sodium hydroxide (B78521) (NaOH), replaces the boron atom with a hydroxyl group, yielding (-)-cis-Myrtanol with high stereoselectivity and good yield. prepchem.comacs.org The reaction proceeds with retention of configuration at the newly formed stereocenter. acs.org

Table 2: Hydroboration-Oxidation of (-)-β-Pinene

| Reagent 1 | Reagent 2 | Product | Yield | Reference |

|---|---|---|---|---|

| Borane-1,4-thioxane | H₂O₂, NaOH | (-)-cis-Myrtanol | 79% | prepchem.com |

Conversion from β-Pinene Epoxide

The ring-opening of β-pinene epoxide is another synthetic pathway to access myrtanol and its isomers. google.com This method involves the initial epoxidation of β-pinene to form β-pinene epoxide. The subsequent regioselective and stereoselective opening of the epoxide ring can lead to the formation of myrtanol.

The isomerization of pinene oxides, including β-pinene epoxide, can be catalyzed by various solid acids and metal-modified catalysts to yield a range of products, including myrtenol (B1201748) and myrtanal, which are precursors to myrtanol. rsc.orgresearchgate.netoup.comdoi.org For instance, the isomerization of β-pinene epoxide over certain catalysts can yield myrtenol, which can then be reduced to myrtanol. oup.com The product distribution is highly dependent on the catalyst, solvent, and reaction conditions. doi.orgd-nb.info For example, using a heterogeneous Al₂O₃ catalyst in a supercritical two-component solvent of CO₂ and isopropyl alcohol can convert β-pinene epoxide to a mixture containing myrtanol and cis-myrtanol. google.com

Supercritical Fluid Reactions in Myrtanol Synthesis

The application of supercritical fluids (SCFs) in the synthesis of myrtanol offers an efficient and continuous production method. One notable process involves the conversion of β-pinene epoxide on a heterogeneous Al₂O₃ catalyst within a supercritical two-component solvent system comprising carbon dioxide (CO₂) and isopropyl alcohol. This reaction is typically conducted in a flow-type tubular reactor at temperatures ranging from 170-190°C and pressures of 180-190 atm. The use of supercritical conditions allows for a short contact time of approximately four minutes, leading to a product mixture containing myrtanol (63%) and cis-myrtanol (9%), among other products.

Another application of supercritical fluid technology is the Meerwein-Ponndorf-Verley (MPV) reduction of myrtenal to myrtenol and subsequently to myrtanol. When myrtenal is subjected to a mixture of supercritical isopropanol/CO₂ in the presence of alumina, it smoothly reduces to myrtenol at 425 K with quantitative conversion. As the temperature is increased to 505 K, myrtanol becomes the main product, demonstrating high stereospecificity with a trans/cis ratio of 17:1.

Table 1: Supercritical Fluid Reaction Conditions for Myrtanol Synthesis

| Starting Material | Supercritical Fluid System | Catalyst | Temperature (°C) | Pressure (atm) | Key Products |

|---|---|---|---|---|---|

| β-pinene epoxide | CO₂ / Isopropyl alcohol | Al₂O₃ | 170-190 | 180-190 | Myrtanol (63%), cis-Myrtanol (9%) |

Enantioselective Synthesis Strategies

Control of Stereochemistry in Reduction and Hydroboration Reactions

The stereochemical outcome of (-)-cis-myrtanol synthesis is highly dependent on the reaction conditions, particularly in hydroboration-oxidation reactions of β-pinene. The hydroboration of (-)-β-pinene initially forms an organoborane intermediate that, upon oxidation with alkaline hydrogen peroxide, yields (-)-cis-myrtanol. mdpi.com This process involves the cis-addition of the boron-hydrogen bond to the less hindered side of the double bond. mdpi.com

A standard laboratory procedure involves the hydroboration of (-)-β-pinene with a borane-1,4-thioxane mixture in pentane, followed by oxidation with sodium hydroxide and hydrogen peroxide, yielding pure (-)-cis-myrtanol. mdpi.com The reaction temperature during oxidation is carefully controlled to not exceed 35°C. mdpi.com Another method utilizes borane-diisoamyl sulfide (B99878) for the hydroboration, which after oxidation, produces (-)-cis-myrtanol in an 82% yield. arkat-usa.org

Interestingly, the initially formed organoborane can be thermally isomerized. Heating the intermediate at 150°C for one hour before oxidation leads to the formation of (-)-trans-myrtanol, demonstrating that reaction time and temperature are critical factors in controlling the stereochemistry of the final product. mdpi.com A titanium-catalyzed reaction of β-pinene with BF₃·THF has also been shown to be stereoselective, exclusively forming cis-myrtanol after hydrolysis. researchgate.netresearchgate.net

Diastereoselective Control in Functionalization Reactions

The chiral scaffold of (-)-cis-myrtanol can be utilized to direct the stereochemistry of subsequent reactions. An N-propionyl derivative of a chiral spiro-oxazolidinone, synthesized from cis-myrtanol, has been employed as a chiral auxiliary in asymmetric aldol (B89426) reactions. sciforum.net

The diastereoselectivity of the aldol reaction with benzaldehyde (B42025) was found to be highly dependent on the enolate generation method. When a Z-lithium enolate was generated using lithium diisopropylamide (LDA), the subsequent reaction with benzaldehyde resulted in poor diastereoselectivity, producing a mixture of two syn diastereomers in a 3:1 ratio. sciforum.net

To improve the diastereocontrol, a boron enolate was generated by treating the N-propionyl derivative with dibutylboron triflate (Bu₂BOTf) and diisopropylethylamine. The reaction of this boron enolate with benzaldehyde at –78°C showed excellent diastereoselectivity. sciforum.net

Table 2: Diastereoselectivity in Aldol Reaction of a (-)-cis-Myrtanol Derivative

| Reagent for Enolate Formation | Base | Diastereomeric Ratio (syn:anti) | Diastereoselectivity |

|---|---|---|---|

| Lithium Diisopropylamide (LDA) | - | 3:1 (syn isomers) | Poor |

Development of Myrtanol Derivatives and Analogs

Oxidation to Myrtanyl Acid and Myrtenal

(-)-cis-Myrtanol can be oxidized to form other valuable monoterpenoids such as myrtanyl acid and myrtenal. The oxidation of (-)-cis-myrtanol to myrtanyl acid is a key step in the synthesis of various derivatives. nih.govlookchem.com This transformation can be achieved using oxidizing agents like chromium trioxide (CrO₃) in acetic acid (AcOH). The FT-IR spectrum of the resulting myrtanyl acid shows characteristic absorption bands for the hydroxyl (OH) and carbonyl (C=O) groups at 3660 cm⁻¹ and 1675 cm⁻¹, respectively. nih.gov In the ¹H-NMR spectrum, the carboxyl proton appears as a singlet at δ 11.91 ppm, and the carboxyl carbon signal is observed at δ 183.04 ppm in the ¹³C-NMR spectrum. nih.gov

Oxidation of myrtanol can also yield myrtenal. This reaction is a common transformation for monoterpenoid alcohols.

Amide-Containing Derivatives from Myrtanyl Acid

Following the principle of substructure splicing, a variety of amide-containing derivatives have been synthesized from myrtanyl acid. nih.govlookchem.com These derivatives are created by coupling the carboxylic acid group of myrtanyl acid with various amines. The formation of the amide bond is confirmed by spectroscopic methods. The FT-IR spectra of these amide derivatives typically show characteristic peaks for N-H stretching (3000–3500 cm⁻¹), C=O stretching (1650–1710 cm⁻¹), and C-N stretching (1280–1320 cm⁻¹). nih.gov In the ¹H-NMR spectra, the amide proton (NH) signal is generally found between δ 7.3–11.91 ppm, and the carboxyl carbon signal in the ¹³C-NMR spectra is observed in the range of δ 173.46–181.14 ppm.

Thio-Derivatives (e.g., Myrtanylthiotriazoles)

The synthesis of thio-derivatives of (-)-cis-myrtanol, particularly myrtanylthiotriazoles, has been accomplished through a two-step process. This methodology involves the initial conversion of the primary alcohol group of (-)-cis-myrtanol into a better leaving group, followed by nucleophilic substitution with a thiol.

The common route begins with the preparation of the p-toluenesulfonate (tosylate) of (-)-cis-myrtanol. researchgate.netlookchem.com This intermediate, (-)-cis-myrtanyl tosylate, is then reacted with various heterocyclic thiols to yield the corresponding thio-derivatives. researchgate.net The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF), using a base like cesium carbonate (Cs₂CO₃) and a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI). researchgate.net This method has been reported to produce myrtanylthiotriazoles in good to excellent yields, generally ranging from 78% to 95%. researchgate.netresearchgate.net The structures of the resulting myrtanylthiotriazoles are confirmed using spectroscopic methods, including Proton and Carbon-13 Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR). researchgate.net

Table 1: Examples of Synthesized (-)-cis-Myrtanylthiotriazoles Data sourced from Gyrdymova et al. (2017). researchgate.net

| Product Name | Starting Thiol | Yield |

|---|---|---|

| 2-[(1R,2S,5R)-(1,2,4-Triazolylsulfanyl)methyl]-6,6-dimethylbicyclo[3.1.1]heptane | 1,2,4-Triazole-3-thiol | 85% |

| 2-{[(1R,2S,5R)-(1,5-Diphenyl-1H-1,2,4-triazolyl)sulfanyl]methyl}-6,6-dimethylbicyclo[3.1.1]heptane | 1,5-Diphenyl-1H-1,2,4-triazole-3-thiol | 95% |

Other Functionalized Analogs and Macrocycles

The (-)-cis-myrtanol scaffold has been utilized for the synthesis of a variety of other functionalized analogs, demonstrating its versatility as a chiral building block. These derivatizations primarily target the hydroxyl group or proceed through intermediates like myrtanyl acid.

Amide Derivatives: A significant class of functionalized analogs is the amide derivatives. The synthesis of these compounds typically begins with the oxidation of (-)-cis-myrtanol to the corresponding carboxylic acid, (-)-cis-myrtanic acid. techscience.comresearchgate.net This oxidation can be performed using various oxidizing agents. techscience.comresearchgate.net Following the formation of myrtanic acid, standard peptide coupling methods or conversion to an acyl chloride allows for the formation of a wide range of amide derivatives by reacting it with different primary or secondary amines. techscience.comresearchgate.net

Table 2: Synthesis Pathway for (-)-cis-Myrtanol Amide Derivatives Data sourced from Li et al. (2020). techscience.com

| Step | Reaction | Intermediate/Product |

|---|---|---|

| 1 | Hydroboration-oxidation of (-)-β-pinene | (-)-cis-Myrtanol |

| 2 | Oxidation of (-)-cis-Myrtanol | (-)-cis-Myrtanic acid |

| 3 | Amide coupling with various amines | Amide-containing derivatives |

Allyl Myrtanols: Stereoselective synthesis of allyl myrtanols has been achieved using acylsilanes as synthetic equivalents of aldehydes. scielo.brscielo.br In this approach, an acylsilane derived from the myrtanyl framework undergoes an allylation reaction. scielo.brresearchgate.net For instance, the reaction of a myrtanyl-derived acylsilane with tetraallyltin (B1360086) in the presence of Scandium(III) triflate (Sc(OTf)₃) as a Lewis acid catalyst can produce allyl myrtanols with specific stereochemistry. scielo.brscielo.br

Selenium and Phosphorus Derivatives: The reactivity of the myrtanyl framework has been extended to include the synthesis of organoselenium and organophosphorus compounds. The synthesis of di(cis-myrtanyl) diselenide has been reported, which involves reacting a myrtanyl derivative with a selenium source. researchgate.netablesci.com This demonstrates the possibility of incorporating heavier chalcogens into the myrtanol structure. Additionally, (-)-cis-myrtanol has been used as a chiral alcohol to synthesize O-myrtanyl dithiophosphonate derivatives, showcasing its utility in the field of organophosphorus chemistry. colab.ws

Table 3: Examples of Other Functionalized (-)-cis-Myrtanol Analogs

| Derivative Class | Example Compound | Synthetic Precursor | Reference |

|---|---|---|---|

| Amides | N-Aryl myrtanamides | (-)-cis-Myrtanic acid | techscience.com |

| Allyl Alcohols | (10S)- and (10R)-Allyl myrtanol | Myrtanyl acylsilane | scielo.brunibo.it |

| Diselenides | di(cis-myrtanyl) diselenide | (-)-cis-Myrtanyl bromide | researchgate.netablesci.com |

| Dithiophosphonates | O-Myrtanyl dithiophosphonates | (-)-cis-Myrtanol | colab.ws |

While the synthesis of various functionalized analogs is well-documented, the incorporation of the (-)-cis-myrtanol unit into macrocyclic structures is not extensively reported in the literature. The existing research primarily focuses on the synthesis of smaller, discrete molecules by modifying the functional groups of the pinane (B1207555) skeleton.

Compound Index

Chemical Reactivity and Transformation Studies

Oxidation Reactions and Product Characterization

The primary alcohol group of (-)-cis-myrtanol can be oxidized to yield different products depending on the oxidizing agent and reaction conditions.

Common oxidation reactions include the conversion of (-)-cis-myrtanol to myrtenal (B1677600) or myrtenic acid. smolecule.com The use of milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) selectively oxidizes the primary alcohol to an aldehyde, forming myrtenal. wikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.com Stronger oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide in an acidic medium, can further oxidize the alcohol to a carboxylic acid, resulting in myrtanyl acid. smolecule.comresearchgate.net

One study detailed the oxidation of (-)-cis-myrtanol to myrtanyl acid using a Jones reagent in glacial acetic acid, achieving a 24.5% yield. techscience.com Another method proposed the oxidation of cis-myrtanol (B97129) with CrO3 in acetic acid. researchgate.net The choice of adding the oxidant to the alcohol solution was found to influence the product distribution, with the reverse addition minimizing the formation of the ketone byproduct, nopinone. researchgate.net

The characterization of these oxidation products relies on standard spectroscopic techniques. For instance, in the oxidation to myrtanyl acid, the formation of the carboxylic acid is confirmed by the appearance of characteristic absorption bands for the hydroxyl (OH) and carbonyl (C=O) groups in the FT-IR spectrum at approximately 3660 cm⁻¹ and 1675 cm⁻¹, respectively. researchgate.nettechscience.com Further confirmation is obtained from ¹H-NMR spectroscopy, where the carboxylic acid proton appears as a singlet at around δ 11.91 ppm, and from ¹³C-NMR spectroscopy, with the carboxyl carbon signal appearing at approximately δ 183.04 ppm. researchgate.nettechscience.com

Table 1: Oxidation Products of (-)-cis-Myrtanol

| Starting Material | Oxidizing Agent | Product | Reference(s) |

| (-)-cis-Myrtanol | Pyridinium chlorochromate (PCC) | Myrtenal | wikipedia.orgmasterorganicchemistry.com |

| (-)-cis-Myrtanol | Potassium permanganate / Chromium trioxide | Myrtanyl acid | smolecule.comresearchgate.net |

| (-)-cis-Myrtanol | Jones reagent (CrO₃/H₂SO₄/acetone) | Myrtanyl acid | techscience.com |

| (-)-cis-Myrtanol | CrO₃ in Acetic Acid | Myrtanyl acid | researchgate.net |

Reduction Reactions and Formation of Related Alcohols

(-)-cis-Myrtanol itself is a product of the reduction of other related monoterpenes. Specifically, it can be synthesized via the hydroboration-oxidation of β-pinene. acs.orgresearchgate.net This reaction proceeds via an organoborane intermediate which, upon oxidation with alkaline hydrogen peroxide, yields (-)-cis-myrtanol. acs.orgresearchgate.net The reaction is stereoselective, with the hydroboration occurring from the side opposite the gem-dimethyl group. acs.org

Furthermore, (-)-cis-myrtanol can be formed through the reduction of myrtenal. This can be achieved through catalytic hydrogenation, for example, using a palladium-on-carbon catalyst. smolecule.com The stereoselective reduction of myrtenal is a key step in obtaining the cis isomer. Bioreduction using non-conventional yeast whole-cells has also been explored, where ene-reductases (ERs) and carbonyl reductases (CRs) can transform (1R)-(-)-myrtenal into (1R)-myrtenol. mdpi.com

While (-)-cis-myrtanol is already an alcohol, reduction reactions can be applied to its derivatives. For example, myrtenal, the aldehyde corresponding to (-)-cis-myrtanol, can be reduced to myrtanol (B1616370). google.com

Table 2: Formation of (-)-cis-Myrtanol via Reduction

| Starting Material | Reducing Agent/Method | Product | Reference(s) |

| β-Pinene | Hydroboration-oxidation | (-)-cis-Myrtanol | acs.orgresearchgate.net |

| Myrtenal | Catalytic Hydrogenation (e.g., Pd/C) | (-)-cis-Myrtanol | smolecule.com |

| Myrtenone | Sodium borohydride (B1222165) / Lithium aluminum hydride | (-)-cis-Myrtanol | smolecule.com |

| (1R)-(-)-Myrtenal | Yeast whole-cells (e.g., H. guilliermondii) | (1R)-Myrtenol | mdpi.com |

Nucleophilic Substitution of the Hydroxyl Group

The hydroxyl group of (-)-cis-myrtanol can be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. researchgate.net The synthesis of cis-myrtanyl tosylate allows for the introduction of various nucleophiles, expanding the chemical diversity of derivatives obtainable from (-)-cis-myrtanol. researchgate.netlookchem.com

For instance, myrtanylthiotriazoles have been synthesized by reacting cis-myrtanyl tosylate with heterocyclic thiols in the presence of a base like cesium carbonate. researchgate.net This substitution reaction introduces a sulfur-linked triazole moiety to the pinane (B1207555) skeleton. researchgate.net Similarly, the synthesis of di(cis-myrtanyl) diselenide has been reported, which likely proceeds through a myrtanyl bromide intermediate. acs.org

These substitution reactions are crucial for creating new molecules with potentially enhanced biological or chemical properties. The success of the substitution depends on the nature of the nucleophile and the reaction conditions employed.

Reactions Involving the Bicyclic Pinane Skeleton

The bicyclo[3.1.1]heptane skeleton of (-)-cis-myrtanol is strained and can undergo rearrangement reactions, particularly under acidic conditions or at high temperatures. These reactions can lead to the opening of the four-membered ring, resulting in monocyclic or acyclic products. canterbury.ac.nzrsc.org

Acid-catalyzed reactions of pinane derivatives can proceed through carbocation intermediates, leading to ring expansion to form bornane and fenchane (B1212791) derivatives, or ring-opening to yield p-menthane (B155814) derivatives. rsc.orgrsc.org For example, the treatment of β-pinene with Ti-catalysts and BF₃·THF can lead to skeletal rearrangements, forming monocyclic products like o-menth-6-en-8-ol through isomerization and cleavage of the four-membered ring. sciforum.net

Pyrolysis of pinane derivatives can also induce cleavage of the cyclobutane (B1203170) ring. canterbury.ac.nz While cleavage of the 1,6- and 5,6-bonds is common, the introduction of substituents at the C7 position (adjacent to the C2 carrying the hydroxymethyl group in cis-myrtanol) can induce cleavage of the 1,7- and 5,7-bonds. canterbury.ac.nz

These skeletal transformations highlight the reactive nature of the pinane ring system and provide pathways to structurally diverse compounds that are not immediately accessible from the starting material.

Derivatization for Enhanced Chemical Utility

The functional groups of (-)-cis-myrtanol, primarily the hydroxyl group, can be derivatized to enhance its utility in various applications. smolecule.com A common derivatization is esterification, where (-)-cis-myrtanol is reacted with carboxylic acids or their derivatives to form myrtanyl esters. researchgate.netirtree.com These esters, such as myrtanyl acetate, have been synthesized and evaluated for their biological activities. researchgate.net

Another important derivatization involves converting the alcohol to an acid, myrtanyl acid, which then serves as a precursor for a wide range of other compounds. techscience.comannalsofrscb.ro For example, myrtanyl acid can be converted to myrtanyl chloride using oxalyl chloride. techscience.com This acid chloride is a versatile intermediate that can be reacted with amines to form amides or with potassium thiocyanate (B1210189) to produce an isothiocyanate, which in turn can be used to synthesize N-aryl-N'-myrtanyl acylthioureas. techscience.comtechscience.com

Furthermore, the hydroxyl group can be used to form other types of linkages. For example, (-)-cis-myrtanol has been used to synthesize thio-derivatives of triazoles and chiral phosphorus-1,1-dithiolates. researchgate.netcolab.ws These derivatizations are key for creating libraries of compounds for screening in various applications, including agriculture and medicine. techscience.comtechscience.com

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules like (-)-cis-Myrtanol. Through the analysis of ¹H-NMR, ¹³C-NMR, and Distortionless Enhancement by Polarization Transfer (DEPT) spectra, a complete assignment of the proton and carbon skeletons can be achieved.

¹H-NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their connectivity. In a recent study, the ¹H-NMR spectrum of (-)-cis-Myrtanol was recorded, showing distinct signals for the various protons in the molecule. sciforum.net For instance, the two protons of the hydroxymethyl group (CH₂-OH) appear as a multiplet in the range of δ 3.55–3.63 ppm. sciforum.net The two methyl groups on the cyclobutane (B1203170) ring are observed as singlets at δ 1.21 and δ 0.99 ppm. sciforum.net The remaining protons on the bicyclic core appear as complex multiplets in the upfield region of the spectrum. sciforum.net

¹³C-NMR (Carbon-13 NMR) reveals the number of unique carbon atoms and their chemical shifts, which are indicative of their bonding environment. The ¹³C-NMR spectrum of (-)-cis-Myrtanol displays ten distinct signals, corresponding to the ten carbon atoms in the molecule. Key signals include the carbon of the hydroxymethyl group (CH₂-OH) and the carbons of the two methyl groups. sciforum.net A study reported the following chemical shifts for (-)-cis-Myrtanol: δ 76.8, 44.4, 42.8, 41.4, 38.6, 33.1, 27.9, 25.9, 23.3, 18.7 ppm. sciforum.net

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. This technique, in conjunction with ¹H and ¹³C-NMR, allows for the unambiguous assignment of all protonated carbons in the (-)-cis-Myrtanol structure. The complete assignment of both proton and carbon spectra for cis- and trans-myrtanol has been accomplished using 2D NMR techniques, clarifying previous discrepancies in the literature. researchgate.net

Table 1: NMR Spectroscopic Data for (-)-cis-Myrtanol

| Technique | Nucleus | Observed Chemical Shifts (ppm) | Key Assignments |

|---|---|---|---|

| ¹H-NMR | Proton | δ 3.55–3.63 (m, 2H), 2.36–2.42 (m, 1H), 2.23–2.30 (m, 1H), 2.02–2.07 (m, 1H), 1.87–2.01 (m, 4H), 1.42–1.52 (m, 1H), 1.21 (s, 3H), 0.99 (s, 3H), 0.96 (d, J = 9.5 Hz, 1H) sciforum.net | CH₂-OH, CH, CH₂, gem-dimethyl |

| ¹³C-NMR | Carbon-13 | δ 76.8, 44.4, 42.8, 41.4, 38.6, 33.1, 27.9, 25.9, 23.3, 18.7 sciforum.net | C-OH, C-CH₃, bicyclic carbons |

Data sourced from a 2022 study on the Ti-Catalyzed Reaction of β-Pinene. sciforum.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (-)-cis-Myrtanol provides clear evidence for its key structural features.

The most prominent feature in the IR spectrum of (-)-cis-Myrtanol is a broad and strong absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. nih.gov The C-H stretching vibrations of the sp³ hybridized carbons in the bicyclic ring and methyl groups are observed in the 3000-2850 cm⁻¹ region. libretexts.org Additionally, a distinct absorption corresponding to the C-O stretching vibration can be found in the fingerprint region, typically around 1040-1010 cm⁻¹. libretexts.org The fingerprint region, from 1500 cm⁻¹ to 500 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule and can be used for identification by comparison with a reference spectrum. libretexts.org

Table 2: Key IR Absorption Bands for (-)-cis-Myrtanol

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3600-3200 (broad, strong) | O-H stretch | Hydroxyl (-OH) |

| 3000-2850 (strong) | C-H stretch | Alkanes (sp³ C-H) |

| ~1040-1010 (moderate) | C-O stretch | Primary Alcohol |

Data compiled from various spectroscopic resources. nih.govlibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

For (-)-cis-Myrtanol (C₁₀H₁₈O), the molecular weight is 154.25 g/mol . scbt.com In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 154. However, due to the alcoholic nature of myrtanol (B1616370), the molecular ion is often weak or absent. A common fragmentation pathway is the loss of a water molecule (H₂O) from the molecular ion, resulting in a prominent peak at m/z 136 ([M-H₂O]⁺). sciforum.net Further fragmentation of the bicyclic structure leads to a characteristic pattern of smaller fragment ions that can be used to confirm the identity of the compound. High-resolution mass spectrometry (HRMS) can be employed to determine the exact molecular formula of the compound and its fragments. researchgate.net

X-ray Diffraction for Absolute Configuration Determination

While NMR and IR spectroscopy provide detailed information about the connectivity and functional groups within a molecule, X-ray diffraction analysis of a single crystal is the definitive method for determining the absolute configuration of a chiral compound.

To perform X-ray crystallography, a suitable single crystal of the compound or a derivative must be prepared. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of all atoms, allowing for the unambiguous assignment of the stereochemistry at each chiral center. For (-)-cis-Myrtanol, this technique would confirm the (1S,2R,5S) configuration of the stereocenters in its bicyclic structure. The R and S designations describe the absolute configuration at each stereocenter based on the Cahn-Ingold-Prelog priority rules. libretexts.org

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of (-)-cis-Myrtanol and for separating it from its isomers, such as (+)-cis-myrtanol and the trans-isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is widely used for the analysis of volatile compounds like (-)-cis-Myrtanol. In GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. This technique is invaluable for determining the purity of a sample and for identifying and quantifying any impurities or isomers present. medchemexpress.comijpsonline.com For instance, GC-MS analysis of essential oils has successfully identified (-)-cis-Myrtanol as a constituent. core.ac.uk The retention index of a compound, which is a measure of its retention time relative to a series of n-alkanes, can also be used for identification. The Kovats retention index for cis-myrtanol (B97129) has been reported on both standard non-polar and polar columns. nih.gov

High-Performance Liquid Chromatography (HPLC) is another versatile separation technique that can be adapted for the analysis of monoterpenoids. By selecting an appropriate chiral stationary phase, HPLC can be used to separate the enantiomers of cis-myrtanol, allowing for the determination of enantiomeric purity.

Preparative Gas Chromatography (preparative GC) can be employed for the isolation of pure (-)-cis-Myrtanol from a mixture of isomers or from an essential oil extract. In preparative GC, a larger column is used to handle larger sample volumes, and the separated components are collected as they elute from the column, yielding highly pure fractions of the desired compound.

Applications in Asymmetric Organic Synthesis

Myrtanol (B1616370) as a Chiral Auxiliary

A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. (-)-cis-Myrtanol and its derivatives have been successfully employed in this capacity, leveraging the steric hindrance of the pinane (B1207555) skeleton to control the facial selectivity of reactions. arkat-usa.orgcsic.es

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation, and its asymmetric variant is crucial for building stereochemically rich molecules. kvmwai.edu.in A chiral auxiliary derived from (-)-cis-myrtanol has been investigated for its efficacy in directing asymmetric aldol reactions. arkat-usa.orgresearchgate.net

The synthesis of the auxiliary begins with the conversion of commercially available (-)-cis-myrtanol into a chiral spiro-oxazolidinone. arkat-usa.org This spiro-oxazolidinone is then acylated, for instance with propionic anhydride, to yield the N-propionyl derivative, which serves as the substrate for the aldol reaction. arkat-usa.org

Initial studies involving the deprotonation of the N-propionyl derivative with lithium diisopropylamide (LDA) to form a Z-lithium enolate, followed by reaction with benzaldehyde (B42025), showed poor diastereoselectivity. arkat-usa.org To improve this, a boron enolate methodology was adopted. The boron enolate, generated by treating the N-propionyl derivative with dibutylboron triflate (Bu₂BOTf) and diisopropylethylamine (DIPEA), reacted with benzaldehyde to afford the aldol product with excellent diastereoselectivity. arkat-usa.org

Table 1: Diastereoselectivity in Asymmetric Aldol Reaction Using a (-)-cis-Myrtanol-Derived Auxiliary arkat-usa.org

| Enolate Type | Reagents | Product Diastereomer Ratio |

| Lithium Enolate | LDA, Benzaldehyde | Poor Diastereoselectivity |

| Boron Enolate | Bu₂BOTf, DIPEA, Benzaldehyde | Excellent Diastereoselectivity |

This high level of stereocontrol is attributed to the formation of a rigid, chair-like six-membered transition state, where the steric bulk of the myrtanol-derived auxiliary effectively shields one face of the enolate, directing the electrophilic attack of the aldehyde from the less hindered face. wikipedia.org

The chiral framework of myrtanol has been utilized to induce diastereoselectivity in nucleophilic addition reactions. One notable application is in the stereoselective synthesis of allyl myrtanols. scielo.br The allylation reaction of an acylsilane bearing a chiral auxiliary can proceed with high stereocontrol. scielo.brscielo.br For instance, the addition of 2-propenyl-lithium to a specific acylsilane, followed by a Brook rearrangement and subsequent reaction, can yield products like Z-allyl myrtanols with excellent stereoselectivity (>95%). scielo.br

The stereochemical outcome of such nucleophilic additions is often governed by established models like Cram's rule, where the nucleophile preferentially attacks the carbonyl group from the less hindered side, as dictated by the stereocenter adjacent to the reaction center. scielo.brscielo.br

Beyond its direct use, (-)-cis-myrtanol serves as a scaffold for designing new chiral auxiliaries. A key example is the synthesis of a chiral spiro-oxazolidinone auxiliary, created through a sequence involving the formation of an azidoformate from myrtanol, followed by thermal decomposition via flash vacuum pyrolysis. arkat-usa.org This process yields a mixture of a spiro-oxazolidinone and an oxazinone, from which the desired chiral auxiliary can be isolated. arkat-usa.org

Furthermore, derivatives such as (-)-cis-myrtanylamine (B8811052), obtained from (-)-cis-myrtanol, have been used to design chiral structure-directing agents (SDAs). csic.es For example, quaternization of (-)-cis-myrtanylamine yields trimethyl-cis-myrtanylammonium, a chiral cation that has been successfully used to direct the crystallization of a borosilicate zeolite material, demonstrating the transfer of chirality from the molecular level to a supramolecular structure. csic.es

Use in Diastereoselective Nucleophilic Additions

Myrtanol and its Derivatives in the Synthesis of Chiral Compounds

The inherent chirality of (-)-cis-myrtanol makes it an ideal starting material, or "chiral pool" precursor, for the total synthesis of other enantiomerically pure compounds.

Terpenoids derived from the pinane series are important precursors for biologically active compounds. Cyclobutanoic ketoacids, which can be prepared from oxidation products of α-pinene such as verbenone (B1202108) and cis-verbenol (B83679) (structurally related to myrtanol), have been utilized in the synthesis of optically active insect pheromones and pyrethroid insecticides with high biological activity. researchgate.net For example, aggregation pheromones used by bark beetles, such as cis-verbenol, are oxygenated monoterpenes derived from α-pinene, a close biosynthetic relative of myrtanol. researchgate.netmdpi.com The controlled synthesis of these specific stereoisomers is critical, as biological activity is often unique to a single enantiomer or a specific ratio of enantiomers.

(-)-cis-Myrtanol is a versatile starting point for constructing more complex molecular architectures. It can be synthesized from β-pinene via hydroboration and oxidation, establishing it as a key intermediate in the transformation of simple terpenes into more functionalized molecules. researchgate.netacs.org

Derivatives of myrtanol, such as cis-myrtanic acid (obtained by oxidation), are used to synthesize other valuable compounds. researchgate.net For instance, terpene acids have been used to create chlorin-terpene conjugates for photodynamic therapy and homochiral γ-butyrolactones, which are starting platforms for peptides and carbocyclic nucleosides. researchgate.net The allylation of acylsilanes also provides a route to stereochemically defined allyl myrtanols, which are themselves complex chiral molecules that can be further elaborated. scielo.br

Synthesis of Optically Active Insect Pheromones and Pyrethroid Insecticides

Ligand Design for Metal Complex Catalysis

The structure of (-)-cis-Myrtanol serves as a scaffold for creating chiral ligands that can be coordinated to a metal center to form a chiral catalyst. mdpi.com These metal complexes can then be used to catalyze a variety of asymmetric reactions. lboro.ac.ukcolab.wscore.ac.uk For example, thio-derivatives of myrtanol have been synthesized for use as ligands in metal complex catalysis. researchgate.net The development of such ligands is a key area of research aimed at creating highly efficient and selective catalysts for producing enantiomerically pure compounds. mdpi.com

Research on Myrtanol Derivatives and Their Chemical Properties

Synthesis and Structural Characterization of Novel Myrtanol (B1616370) Derivatives

The synthesis of derivatives from (-)-cis-Myrtanol often begins with its precursor, the renewable natural product (-)-β-pinene. A common and efficient route involves a hydroboration-oxidation reaction of (-)-β-pinene to produce (-)-cis-Myrtanol. mdpi.comtechscience.com This foundational alcohol serves as a versatile starting point for further modifications.

One major pathway involves the oxidation of (-)-cis-Myrtanol to form the corresponding myrtanyl acid. mdpi.comtechscience.com This carboxylic acid derivative is a key intermediate for creating a variety of other compounds. For instance, by reacting myrtanyl acid with oxalyl chloride and subsequently with various amines, a series of myrtanyl acid amide derivatives can be synthesized. techscience.com Similarly, acylthiourea derivatives have also been prepared from the myrtanyl acid intermediate. mdpi.com

Another class of derivatives includes dithiophosphonates, which have been synthesized through the reaction of myrtanol with specific phosphorus reagents. colab.ws These synthetic routes demonstrate the utility of the hydroxyl group in (-)-cis-Myrtanol for creating new chemical entities with varied functional groups.

The structural confirmation of these newly synthesized derivatives is paramount and is achieved through a combination of spectroscopic techniques. Methods such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS) are routinely employed to verify the proposed molecular structures. mdpi.comtechscience.com For example, in the synthesis of (-)-cis-Myrtanol from β-pinene, the appearance of an absorption band around 3313 cm⁻¹ in the FT-IR spectrum confirms the presence of the new hydroxyl (OH) group. techscience.com

| Property | Value | Source |

| ¹H-NMR (ppm) | δ 3.55 (dd) | techscience.com |

| ¹³C-NMR (ppm) | δ 66.95 | techscience.com |

| FT-IR (cm⁻¹) | 3313 | techscience.com |

| Mass Spec (m/z) | 154.1 [M]⁺ | techscience.com |

This interactive table summarizes the key characterization data for (-)-cis-Myrtanol.

Investigation of Structure-Reactivity Relationships in Myrtanol Analogs

Understanding the relationship between the molecular structure of myrtanol analogs and their chemical or biological reactivity is a significant area of research. These studies reveal how specific structural features, such as stereochemistry or the nature of functional groups, influence the compound's activity.

For example, research on the insecticidal properties of myrtanyl acid amide derivatives against the aphid Semiaphis heraclei has demonstrated a clear structure-activity relationship. techscience.com While myrtanyl acid itself shows moderate activity, certain amide derivatives exhibit significantly enhanced insecticidal effects. techscience.com Specifically, derivatives incorporating particular aromatic amines (compounds 5c, 5e, 5f, 5h, 5j, and 5m in the study) achieved 100% mortality at a concentration of 1000 mg/L, indicating that the nature of the amide substituent is critical for bioactivity. techscience.com

| Compound | Corrected Mortality (%) after 72h (vs. S. heraclei) | Source |

| Myrtanyl acid | 75.00 | techscience.com |

| Derivative 5c | 100 | techscience.com |

| Derivative 5e | 100 | techscience.com |

| Derivative 5f | 100 | techscience.com |

| Derivative 5h | 100 | techscience.com |

| Derivative 5j | 100 | techscience.com |

| Derivative 5m | 100 | techscience.com |

| Derivative 5k | 95.83 | techscience.com |

| Derivative 5n | 91.67 | techscience.com |

This interactive table showcases the structure-activity relationship of myrtanyl acid and its amide derivatives.

The stereochemistry of the myrtanol skeleton also plays a crucial role. Studies comparing the growth-inhibitory activities of (-)-cis-myrtanol with its stereoisomers, (+)-trans-myrtanol and (-)-trans-myrtanol, have shown that all three can exhibit potent antimicrobial activities against certain harmful intestinal bacteria. researchgate.netmedchemexpress.com This suggests that the core bicyclic pinane (B1207555) structure is fundamental to the observed activity, though the specific spatial arrangement of the hydroxyl group can modulate the potency.

Furthermore, the reactivity of the myrtanol scaffold can be influenced by external factors in chemical transformations. In the catalytic amination of myrtenol (B1201748) (a closely related analog), the choice of catalyst support (e.g., Au/ZrO₂ versus Au/Al₂O₃) dramatically alters the reaction's selectivity and product distribution. mdpi.com This highlights a structure-reactivity relationship where the interaction between the myrtanol-type structure and the catalyst surface dictates the reaction outcome.

Future Research Directions and Unexplored Avenues

Advanced Catalytic Systems for Efficient Synthesis and Transformations

The synthesis and transformation of (-)-cis-myrtanol are pivotal for its broader application. Future research should focus on developing more efficient, selective, and sustainable catalytic systems.

Current synthesis of (-)-cis-myrtanol often involves the hydroboration-oxidation of (-)-β-pinene. researchgate.netprepchem.com While effective, this method uses stoichiometric borane (B79455) reagents. An alternative route is the rearrangement of β-pinene oxide. researchgate.net Transformations of myrtanol (B1616370), such as oxidation to myrtanal or amination to myrtanylamine, are also key reactions. researchgate.netmdpi.comscribd.com However, many existing methods rely on homogeneous catalysts or harsh reaction conditions.

Future research should pivot towards advanced heterogeneous and biocatalytic systems. Heterogeneous catalysts, such as gold supported on metal oxides (e.g., Au/ZrO₂, Au/Al₂O₃), have shown promise in the amination of related terpenols, offering high conversion rates and the potential for catalyst recycling. mdpi.comscribd.com A significant advancement involves conducting reactions in supercritical fluids; for instance, the conversion of β-pinene epoxide to myrtanol has been achieved using a heterogeneous Al₂O₃ catalyst in a supercritical mixture of CO₂ and isopropyl alcohol, enabling a continuous process with high efficiency. google.com

Enzyme-based catalysis presents a frontier for achieving exceptional stereoselectivity under mild conditions. Oxidoreductases, for example, could be engineered for the selective oxidation of myrtanol or the reduction of myrtenal (B1677600) to (-)-cis-myrtanol. biorxiv.org

| Catalyst System | Transformation | Key Findings | Reference(s) |

| Au/ZrO₂ | Amination of Myrtenol (B1201748) | High activity and selectivity for secondary amine formation. | mdpi.com |

| Au/Al₂O₃ | Amination of Myrtenol | Nearly complete conversion of myrtenol achieved. | mdpi.com |

| Al₂O₃ in scCO₂/IPA | β-pinene epoxide to Myrtanol | Enables continuous production with high yield in minutes. | google.com |

| SnCl₂ | β-pinene oxide rearrangement | High selectivity (95%) to desired products like myrtanal. | researchgate.net |

| FDOR Enzymes | Asymmetric ene-reduction | Potential for highly stereoselective transformations. | biorxiv.orgqut.edu.au |

Computational Chemistry for Predicting Stereoselectivity and Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms and predicting the stereochemical outcomes of reactions involving complex molecules like (-)-cis-myrtanol. This avenue is ripe for exploration to guide synthetic efforts.

For instance, the thermal rearrangement of pinane (B1207555) derivatives, which share the same bicyclic core as myrtanol, has been investigated using quantum chemical methods to understand the underlying kinetics and mechanisms. mdpi.com Similar studies on myrtanol could predict its stability and decomposition pathways. DFT has also been successfully applied to rationalize the stereoselectivity observed in enzyme-catalyzed reductions involving terpene-like substrates, by modeling the substrate-enzyme Michaelis complex. biorxiv.orgqut.edu.au

Future research could systematically apply DFT to:

Model Transition States: Predict the stereoselectivity of catalytic reactions by calculating the energy barriers for different reaction pathways leading to various stereoisomers.

Rationalize Catalyst Behavior: Understand how different catalysts, such as Lewis acids in epoxide rearrangements or metal surfaces in heterogeneous catalysis, interact with the myrtanol framework to control product distribution. researchgate.net

Design Chiral Ligands: Use myrtanol as a scaffold to design new chiral ligands and employ computational screening to predict their efficacy in asymmetric catalysis. The synthesis of chiral borates with myrtanyl groups represents an initial step in this direction. lookchem.com

Investigate Reaction Mechanisms: Elucidate complex reaction networks, such as the amination of related terpenols where multiple products like myrtanol, myrtenal, and various imines and amines are formed. mdpi.com

| Computational Method | Application Area | Potential Insights for (-)-cis-Myrtanol Research | Reference(s) |

| Density Functional Theory (DFT) | Reaction Mechanisms | Elucidation of thermal rearrangement pathways. | mdpi.com |

| DFT / Induced-fit Docking | Biocatalysis | Rationalization and prediction of stereoselectivity in enzyme-catalyzed reactions. | biorxiv.orgqut.edu.au |

| Quantum Chemical Calculations | Physicochemical Properties | Prediction of properties like pKa values for derivative design. | diva-portal.org |

| DFT | Antioxidant Activity | Understanding structure-activity relationships for derivatives. | nih.gov |

Integration of Myrtanol Derivatives into Advanced Materials Research

The rigid, chiral bicyclic structure of (-)-cis-myrtanol makes it an attractive, bio-based monomer for the development of advanced materials with unique properties. This area remains largely unexplored and holds significant promise.

Initial research indicates that terpene and terpenoid derivatives can be functionalized with polymerizable groups, such as vinyl groups, to create novel polymers. lookchem.com The incorporation of the bulky and chiral pinane skeleton into a polymer backbone could impart specific thermal, mechanical, and optical properties. For example, polymers derived from myrtanol could exhibit high glass transition temperatures due to the rigidity of the bicyclic structure.

Future research directions include:

Synthesis of Chiral Polymers: Develop polymerization methods (e.g., ring-opening metathesis polymerization, radical polymerization) for myrtanol-derived monomers to create chiral polymers. These materials could find applications in chiral chromatography, asymmetric catalysis, or as advanced optical films.

Biodegradable Materials: Explore the synthesis of polyesters and polycarbonates from myrtanol and its derivatives as a route to new biodegradable materials, addressing the demand for sustainable plastics. core.ac.uk

Functional Nanomaterials: Incorporate myrtanol derivatives into functional materials. For example, O-ferrocenyldithiophosphonate derivatives of myrtanol have been synthesized and used to create copper(I) and silver(I) complexes that were embedded into nanofibers, demonstrating antimicrobial activity. colab.ws This approach combines the chiral scaffold of myrtanol with the electronic and catalytic properties of organometallic compounds.

Liquid Crystals: Investigate the potential of myrtanol derivatives as building blocks for chiral liquid crystals, leveraging the compound's structural rigidity and stereochemistry.

| Derivative / Material Type | Potential Application | Key Feature from (-)-cis-Myrtanol | Reference(s) |

| Myrtanyl-containing polymers | Chiral separation, specialty plastics | Introduction of a rigid, chiral, bio-based moiety. | lookchem.comcore.ac.uk |

| Myrtanyl-dithiophosphonates | Antimicrobial nanofibers | Chiral scaffold for metal complexes. | colab.ws |

| Myrtanyl-modified borates | Asymmetric catalysis | Chiral modifier for catalyst anions. | lookchem.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (-)-cis-Myrtanol, and how can researchers optimize yields in asymmetric aldol reactions?

- Methodological Answer : (-)-cis-Myrtanol is commonly synthesized via chiral auxiliary-based methods. For example, boron enolates (e.g., Bu₂BOTf with diisopropylethylamine) significantly improve diastereoselectivity compared to lithium enolates (e.g., LDA) in aldol reactions . To optimize yields, researchers should:

- Compare enolate formation conditions (e.g., solvent, temperature).

- Use ¹H NMR to monitor reaction progress and quantify diastereoselectivity.

- Apply kinetic vs. thermodynamic control principles during enolate trapping.

Q. How should researchers design a literature review to identify gaps in (-)-cis-Myrtanol applications?

- Methodological Answer :

- Use databases like PubMed, SciFinder, and Reaxys with search terms: "(-)-cis-Myrtanol," "chiral auxiliary," "asymmetric synthesis," and "terpene derivatives."

- Apply the PICO framework (Population: reaction types; Intervention: synthetic methods; Comparison: enolate strategies; Outcome: selectivity/yield) to structure queries .

- Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries. Cite using ACS style and validate data via cross-referencing .

Q. What spectroscopic techniques are critical for characterizing (-)-cis-Myrtanol and its derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assign stereochemistry by analyzing coupling constants and NOESY correlations.

- Chiral HPLC or GC : Confirm enantiopurity using chiral stationary phases.

- IR Spectroscopy : Track functional groups (e.g., hydroxyl stretches at ~3400 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular formulas.

- Refer to experimental protocols in asymmetric synthesis studies for standardized procedures .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in diastereoselectivity outcomes for (-)-cis-Myrtanol-derived enolates?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian or ORCA) to compare transition states of lithium vs. boron enolates.

- Analyze steric and electronic effects influencing enolate geometry (e.g., Zimmerman-Traxler model).

- Validate models against experimental ¹H NMR data .

- Publish discrepancies between theoretical and empirical results as areas for further study .

Q. What strategies mitigate batch-to-batch variability in (-)-cis-Myrtanol synthesis for reproducible research?

- Methodological Answer :

- Standardize starting material purity (e.g., ≥99% by GC).

- Implement reaction monitoring via in-situ FTIR or Raman spectroscopy.

- Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry).

- Document deviations using FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can systematic reviews integrate heterogeneous data on (-)-cis-Myrtanol’s catalytic applications?

- Methodological Answer :

- Follow PRISMA guidelines: Define inclusion/exclusion criteria (e.g., peer-reviewed studies, ≥80% yield).

- Use Covidence or Rayyan for screening. Extract data into categories: reaction type, enantiomeric excess (ee), catalyst loading.

- Conduct meta-analysis if homogeneity permits (e.g., random-effects model for ee variance). Address heterogeneity via subgroup analysis (e.g., boron vs. lithium enolates) .

Data Contradiction and Resolution

Q. Why do some studies report low enantiomeric excess (ee) for (-)-cis-Myrtanol derivatives despite optimized conditions?

- Methodological Answer :

- Investigate potential racemization during workup (e.g., acidic/basic conditions).

- Re-evaluate chiral stationary phase selection in HPLC/GC analysis.

- Cross-validate results with circular dichroism (CD) spectroscopy.

- Publish negative results with detailed protocols to aid reproducibility .

Research Design and Ethics

Q. How should researchers formulate hypotheses for (-)-cis-Myrtanol’s role in novel reaction mechanisms?

- Methodological Answer :

- Use FINER criteria: Ensure hypotheses are Feasible (lab resources), Novel (vs. prior art), Ethical (non-hazardous waste), and Relevant (e.g., green chemistry applications).

- Justify via preliminary data (e.g., kinetic isotope effects for mechanistic proposals).

- Pre-register hypotheses on platforms like Open Science Framework to reduce bias .

Tables for Method Comparison

| Synthetic Method | Enolate Type | Diastereoselectivity | Key Reference |

|---|---|---|---|

| Lithium diisopropylamide | Z-enolate | Low (≤2:1 dr) | |

| Boron triflate-mediated | Boron enolate | High (≥20:1 dr) |

| Analytical Technique | Application | Data Quality Check |

|---|---|---|

| Chiral HPLC | Enantiopurity assessment | Compare retention times to standards |

| NOESY NMR | Stereochemical assignment | Validate through DFT simulations |

| HRMS | Molecular formula confirmation | Match calculated vs. observed m/z |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.